Diethylene glycol diacrylate

Catalog No.
S1892442
CAS No.
4074-88-8
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol diacrylate

CAS Number

4074-88-8

Product Name

Diethylene glycol diacrylate

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-4H,1-2,5-8H2

InChI Key

LEJBBGNFPAFPKQ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOC(=O)C=C

Solubility

10 to 50 mg/mL at 64° F (NTP, 1992)

Canonical SMILES

C=CC(=O)OCCOCCOC(=O)C=C

Diethylene glycol diacrylate (DEGDA) is a versatile compound with a wide range of applications in scientific research due to its reactive nature. It possesses a glycol backbone with two acrylate groups, making it a valuable building block for various purposes []. Here's a breakdown of its key applications in scientific research:

Monomer for Polymer Synthesis

DEGDA serves as a crucial monomer in the synthesis of numerous polymers, particularly polyacrylates and polyurethanes []. These polymers find applications in various research fields, including material science, drug delivery, and coatings []. The acrylate groups readily participate in polymerization reactions, forming long chain structures with desired properties.

Cross-linking Agent for Hydrogels

Due to its ability to form covalent bonds with other molecules, DEGDA acts as an efficient cross-linking agent in the production of hydrogels and other polymers [, ]. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. By incorporating DEGDA, researchers can control the cross-linking density of hydrogels, impacting their mechanical properties, swelling behavior, and drug release characteristics []. This plays a vital role in research areas like tissue engineering and drug delivery systems.

Diethylene glycol diacrylate is a chemical compound with the formula C10H14O5. It is classified as an acrylate monomer and is primarily used as a cross-linking agent in various applications, including coatings, adhesives, and printing plates. The compound is recognized for its ability to polymerize under UV, beta, and gamma radiation, making it valuable in the production of durable materials. Additionally, diethylene glycol diacrylate is known by several other names, including 2-Propenoic acid, oxydi-2,1-ethanediyl ester, and diethylene glycol acrylate .

DEGDA is a potential skin irritant and may cause eye damage []. It is also a suspected respiratory irritant [].

  • Acute Toxicity: DEGDA has moderate oral and dermal toxicity in rats [].
  • Flammability: DEGDA is a flammable liquid with a low flash point [].
  • Reactivity: DEGDA can react exothermically with strong oxidizing agents [].

Diethylene glycol diacrylate undergoes polymerization reactions typical of acrylates. When exposed to heat or ultraviolet light, it can react with itself or with other monomers to form cross-linked polymers. This reaction is crucial in applications where enhanced mechanical properties and chemical resistance are desired. The polymerization process can be initiated through free radicals generated by heat or light, leading to the formation of a three-dimensional network structure that enhances the material's strength and durability .

Exposure to diethylene glycol diacrylate can lead to various biological effects. It has been reported to cause skin irritation and sensitization upon contact, with symptoms including redness, blistering, and allergic reactions in sensitive individuals . The compound's potential toxicity necessitates careful handling and appropriate safety measures during its use in industrial applications.

Diethylene glycol diacrylate can be synthesized through the esterification of acrylic acid with diethylene glycol. This reaction typically requires the presence of a catalyst and is conducted under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:

Diethylene Glycol+Acrylic AcidCatalystDiethylene Glycol Diacrylate+Water\text{Diethylene Glycol}+\text{Acrylic Acid}\xrightarrow{\text{Catalyst}}\text{Diethylene Glycol Diacrylate}+\text{Water}

This method allows for the production of high-quality diethylene glycol diacrylate suitable for industrial applications .

Diethylene glycol diacrylate finds extensive use across various industries due to its unique properties:

  • Coatings: It serves as a cross-linking agent in protective coatings that require durability and resistance to chemicals.
  • Adhesives: The compound enhances the performance of adhesives by improving their mechanical strength and resistance to environmental factors.
  • Printing Plates: In the printing industry, it is utilized in the production of flexible printing plates that require rapid curing under UV light.
  • Biomedical

Studies on the interactions of diethylene glycol diacrylate with other compounds indicate its potential for forming copolymers with various acrylates and methacrylates. This property allows for the tailoring of material characteristics such as flexibility, hardness, and thermal stability. Additionally, interaction studies have highlighted the importance of understanding its sensitization potential when mixed with other chemicals, particularly in formulations intended for skin contact .

Several compounds share structural similarities with diethylene glycol diacrylate. Here are some notable examples:

Compound NameFormulaKey Characteristics
Triethylene Glycol DiacrylateC12H18O6Higher molecular weight; used in similar applications but offers different mechanical properties.
Ethylene Glycol DiacrylateC8H10O4Lower viscosity than diethylene glycol diacrylate; often used where lower reactivity is desired.
Butylene Glycol DiacrylateC12H18O4Provides enhanced flexibility compared to diethylene glycol diacrylate; useful in softer materials.

These compounds differ primarily in their molecular weight and functional group arrangements, which influence their reactivity and application suitability. Diethylene glycol diacrylate is unique due to its balance between reactivity and material properties, making it particularly favorable for applications requiring both strength and flexibility .

Diethylene glycol diacrylate represents a bifunctional acrylate monomer characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C₁₀H₁₄O₅ with a molecular weight of 214.22 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 4074-88-8, and it is assigned the European Inventory of Existing Commercial Chemical Substances number 223-791-6 [1] [4].

The structural framework of diethylene glycol diacrylate consists of two acrylate functional groups connected through a diethylene glycol spacer unit [1] [5]. The linear molecular formula can be expressed as (H₂C=CHCO₂CH₂CH₂)₂O, indicating the presence of terminal vinyl groups linked via ester bonds to the central oxydiethylene backbone [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate [3] [6].

The molecular configuration exhibits a flexible chain structure with the central ether oxygen providing rotational freedom around the carbon-oxygen bonds [5]. The presence of two terminal acrylate groups makes this compound homobifunctional, enabling it to participate in crosslinking reactions during polymerization processes [1] [5]. The Simplified Molecular Input Line Entry System representation is C=CC(=O)OCCOCCOC(=O)C=C, which clearly illustrates the symmetrical nature of the molecule [1] [3].

Structural ParameterValueReference
Molecular FormulaC₁₀H₁₄O₅ [1] [2]
Molecular Weight214.22 g/mol [1] [2] [3]
Chemical Abstracts Service Number4074-88-8 [1] [4]
International Union of Pure and Applied Chemistry Name2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate [3] [6]
Functional Group TypeBifunctional acrylate [1] [5]

Thermal Properties: Melting Point, Boiling Point, and Thermal Stability

Solubility and Reactivity Profiles

The solubility characteristics of diethylene glycol diacrylate exhibit limited aqueous solubility with enhanced compatibility in organic solvents [2] [3] [6]. Water solubility measurements indicate that the compound dissolves to the extent of 1-5 g/100 mL at 18°C, classifying it as slightly soluble in aqueous media [2] [3] [4] [6]. This limited water solubility is attributed to the hydrophobic nature of the acrylate groups and the relatively long hydrocarbon chain segments [6].

The compound demonstrates enhanced solubility in organic solvents, particularly those with moderate polarity [6]. The presence of ether oxygen atoms in the molecular structure provides some degree of polarity, facilitating interactions with polar organic solvents [5]. The viscosity of diethylene glycol diacrylate ranges from 5-7 centipoise to 10-20 centipoise at 25°C, depending on the specific grade and purity [8] [9]. Additional viscosity measurements report 12 centipoise at 25°C, confirming the low-viscosity nature of this compound [2].

Reactivity profiles indicate that diethylene glycol diacrylate is highly reactive toward radical polymerization processes [2] [4] [12]. The compound readily undergoes photopolymerization when exposed to ultraviolet light in the presence of appropriate photoinitiators [13] [12]. The dual acrylate functionality enables crosslinking reactions, making it particularly valuable as a crosslinking agent in radiation-curing systems [2] [5] [6].

Chemical stability analysis reveals incompatibility with strong oxidizing agents, reducing agents, and peroxides [2] [4] [11]. The compound is sensitive to radical initiators, which can trigger unwanted polymerization reactions during storage [4] [6]. Light sensitivity is a notable characteristic, requiring storage in dark conditions to prevent photoinitiated reactions [4] [6].

The reactivity profile demonstrates compatibility with various polymerization initiator systems, including camphorquinone/diphenyl iodonium hexafluorophosphate combinations for visible light polymerization [14]. The compound exhibits excellent crosslinking efficiency, contributing to the formation of three-dimensional polymer networks [15] [16].

PropertyValueConditionsReference
Water Solubility1-5 g/100 mL18°C [2] [3] [4] [6]
Viscosity5-7 cP25°C [8]
Viscosity10-20 cP25°C [9]
Viscosity12 cP25°C [2]
Density1.118 g/mL25°C [1] [2] [4]
Density1.086 g/cm³25°C [7] [9]

Spectroscopic and Chromatographic Identification Metrics

Spectroscopic analysis of diethylene glycol diacrylate provides definitive identification through characteristic absorption patterns and molecular fragmentation profiles [13] [17] [18]. Fourier Transform Infrared spectroscopy reveals distinctive absorption bands that serve as fingerprint identifiers for this compound [13] [18]. The carbonyl stretching vibration appears at approximately 1760 cm⁻¹, corresponding to the ester functional groups present in the acrylate moieties [18]. The carbon-carbon double bond stretching vibration is observed at 1630 cm⁻¹, which serves as a critical marker for monitoring polymerization reactions [18].

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns [17]. Carbon-13 Nuclear Magnetic Resonance analysis conducted in deuterated chloroform solvent using tetramethylsilane as the internal standard reveals specific carbon environments within the molecular structure [17]. The vinyl carbon atoms exhibit characteristic chemical shifts that confirm the presence of acrylate functionality [17].

Refractive index measurements serve as a reliable physical identification parameter for diethylene glycol diacrylate [1] [8] [9]. The refractive index values range from 1.451 to 1.463 when measured at 20°C using the sodium D-line [1] [8] [11] [7]. Specific measurements report n₂₀/D values of 1.463 and 1.462, indicating excellent reproducibility of this physical constant [1] [6]. Alternative measurements show refractive index values of 1.459-1.461, demonstrating consistency across different analytical laboratories [8].

Gas chromatography-mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern identification [19]. The molecular ion peak appears at m/z 214, corresponding to the molecular weight of the intact molecule [17]. Characteristic fragmentation patterns include loss of acrylate groups and cleavage of the ether linkages within the diethylene glycol backbone [19].

Chromatographic separation techniques demonstrate effective resolution of diethylene glycol diacrylate from related compounds [20] [19]. High-performance liquid chromatography methods utilize reverse-phase columns to achieve baseline separation from structurally similar acrylate monomers [19]. Gas chromatographic analysis employs temperature programming to optimize separation efficiency and peak resolution [20] [19].

Surface tension measurements provide additional physical characterization data, with values reported as 38.2 dyne/cm and 39.9 dyne/cm at standard conditions [9] [21]. These surface tension values reflect the compound's interfacial properties and contribute to its performance characteristics in coating applications [9].

Analytical MethodParameterValueReference
Fourier Transform InfraredCarbonyl stretch1760 cm⁻¹ [18]
Fourier Transform InfraredC=C stretch1630 cm⁻¹ [18]
Refractive Indexn₂₀/D1.463 [1] [11]
Refractive Indexn₂₀/D1.462 [6]
Refractive IndexRange1.459-1.461 [8]
Mass SpectrometryMolecular ionm/z 214 [17]
Surface TensionStandard conditions38.2 dyne/cm [9]
Surface TensionStandard conditions39.9 dyne/cm [21]

Physical Description

Diethylene glycol diacrylate is a clear colorless liquid with a mild musty odor. (NTP, 1992)

Color/Form

Clear, colorless liquid /acrylate esters/

XLogP3

1

Boiling Point

greater than 392 °F at 760 mm Hg (NTP, 1992)
94 °C at 0.225 mm Hg

Flash Point

172 °F (NTP, 1992)

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)

Density

1.11 (NTP, 1992)

UNII

JK01T392JU

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

1 mm Hg at 102 °F ; 5.5 mm Hg at 122° F; 26.5 mm Hg at 167° F (NTP, 1992)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4074-88-8

Wikipedia

Diethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester: ACTIVE

Dates

Modify: 2023-08-16

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